dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core esterified with dimethyl groups at positions 3 and 2. The molecule is further functionalized with an amide-linked 2-bromo-3,4,5-trimethoxyphenyl moiety.
Properties
Molecular Formula |
C21H22BrNO8S |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
dimethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C21H22BrNO8S/c1-27-11-8-10(15(22)17(29-3)16(11)28-2)18(24)23-19-14(21(26)31-5)13-9(20(25)30-4)6-7-12(13)32-19/h8-9H,6-7H2,1-5H3,(H,23,24) |
InChI Key |
OYXUWGYYXBEBBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Cyclization: Formation of the cyclopenta[b]thiophene core.
Esterification: Introduction of ester groups to the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.
Chemical Biology: Use as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influence on the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Analysis
Structural and Functional Implications
- Solubility: The three methoxy groups in the target compound could increase aqueous solubility relative to the methylphenoxy and chlorophenoxy analogues, which lack such polar substituents .
- Steric Effects: The 3-methylphenoxy analogue () introduces steric bulk, which might reduce binding efficiency in biological targets compared to the more planar trimethoxyphenyl group in the target compound.
Research Findings and Limitations
While direct comparative pharmacological or pharmacokinetic data are absent in the provided evidence, structural analysis suggests:
- Biological Activity : The bromine and methoxy groups may enhance interactions with hydrophobic binding pockets in enzymes or receptors, as seen in other drug-like molecules .
- Crystallographic Insights : Tools like SHELX and ORTEP () are critical for resolving the crystal structures of such compounds, enabling precise comparisons of molecular conformations and intermolecular interactions.
Biological Activity
Dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a brominated trimethoxyphenyl group and a cyclopentathiophene moiety. Its molecular formula is C18H20BrN2O6S. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the trimethoxyphenyl group have shown effectiveness in inhibiting tumor growth in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | A549 (Lung) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| Compound C | LPS-stimulated macrophages | Decreased TNF-α levels | |
| Compound D | Carrageenan-induced paw edema | Reduced swelling |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate G protein-coupled receptors (GPCRs), which play crucial roles in signaling pathways related to cancer and inflammation .
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells by affecting cyclin-dependent kinases.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Breast Cancer : A study demonstrated that a derivative with a similar structure significantly reduced tumor size in MCF-7 xenograft models.
- Inflammation in Animal Models : Research indicated that administration of related compounds resulted in reduced inflammatory markers in rat models subjected to carrageenan-induced inflammation.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the activation of the 2-bromo-3,4,5-trimethoxybenzoyl chloride, followed by coupling with the cyclopenta[b]thiophene scaffold. Key challenges include controlling regioselectivity during the acylation step and minimizing side reactions from the bromo and methoxy substituents. Techniques such as Schlenk-line methods for moisture-sensitive intermediates and low-temperature (-10°C to 0°C) reactions are recommended to stabilize reactive intermediates. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the positions of the bromo, methoxy, and carbonyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Purity assessment should combine HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis to detect residual solvents or byproducts .
Q. What solvent systems and storage conditions ensure the compound’s stability for long-term research use?
- Methodological Answer : The compound is sensitive to light and humidity due to its ester and bromoaryl groups. Store in amber vials under inert gas (argon or nitrogen) at -20°C. For solubility, dimethyl sulfoxide (DMSO) or dichloromethane (DCM) is recommended, but avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Conduct stability assays via periodic HPLC analysis over 6–12 months to validate storage protocols .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts in the synthesis of this compound?
- Methodological Answer : Use a factorial design to screen variables (temperature, stoichiometry, catalyst loading) and identify critical factors. For example, a 2³ factorial design can model interactions between reaction time (12–24 hours), temperature (0°C vs. room temperature), and equivalents of acyl chloride. Response surface methodology (RSM) then refines optimal conditions. ICReDD’s computational-informational framework (e.g., quantum chemical path sampling) can predict side reactions and guide condition selection .
Q. What computational approaches predict the compound’s reactivity in novel chemical transformations?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions involving the cyclopenta[b]thiophene core. Molecular dynamics simulations assess steric effects from the bulky 2-bromo-3,4,5-trimethoxybenzoyl group. Software like Gaussian or ORCA integrates with cheminformatics tools to predict regioselectivity in electrophilic substitutions or cross-coupling reactions .
Q. How do structural modifications (e.g., substituent variation on the aryl group) influence biological activity in enzyme inhibition assays?
- Methodological Answer : Replace the bromo substituent with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to study electronic effects on target binding. Use fluorescence polarization assays to measure inhibition constants (Kᵢ) against kinases or proteases. Compare results with molecular docking studies (AutoDock Vina) to correlate activity with binding pocket interactions .
Q. What strategies address contradictory data between theoretical predictions and experimental outcomes in reaction mechanisms?
- Methodological Answer : Reconcile discrepancies by cross-validating computational models with experimental kinetics (e.g., stopped-flow spectroscopy for fast reactions). For example, if DFT predicts a lower activation barrier than observed experimentally, re-examine solvent effects or implicit/explicit solvation models in simulations. Use in-situ FT-IR or NMR to detect transient intermediates not accounted for in silico .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in anticancer research?
- Methodological Answer : Focus on modular synthesis: (1) Vary the cyclopenta[b]thiophene core (e.g., introduce fused rings); (2) Replace the 3,4,5-trimethoxy group with substituted benzamides; (3) Modify ester groups to amides for metabolic stability. Screen analogs against cancer cell lines (e.g., MTT assays) and compare with computational ADMET predictions (SwissADME) to prioritize candidates .
Q. What role does this compound play in materials science, particularly in organic electronic applications?
- Methodological Answer : The conjugated thiophene system and electron-withdrawing esters make it a candidate for organic semiconductors. Characterize charge transport properties using cyclic voltammetry (HOMO/LUMO levels) and thin-film transistor (TFT) measurements. Compare with derivatives lacking the bromoaryl group to assess the impact of steric bulk on crystallinity and mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
